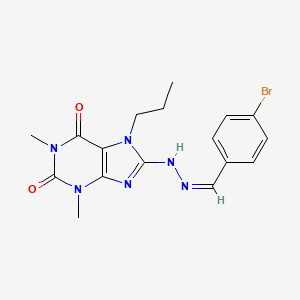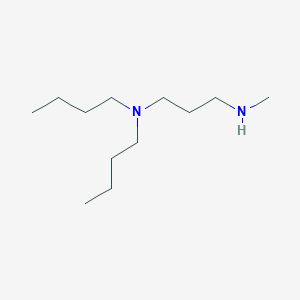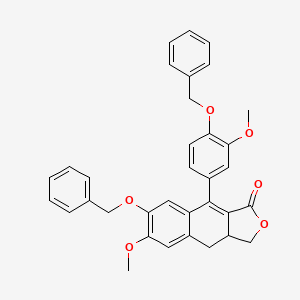![molecular formula C21H22N4OS B11964075 (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)
(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of naphthalenone and benzothienopyrimidine, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone typically involves multiple steps. The initial step often includes the preparation of the naphthalenone and benzothienopyrimidine precursors. These precursors are then subjected to hydrazone formation under controlled conditions. Common reagents used in these reactions include hydrazine derivatives and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
化学反应分析
Types of Reactions
(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding hydrazone chemistry and exploring new synthetic methodologies .
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studying enzyme inhibition or receptor binding. Its structural features allow it to interact with various biological targets, potentially leading to new therapeutic applications .
Medicine
In medicine, (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone could be explored for its pharmacological properties. Research may focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent .
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for designing novel compounds with specific properties .
作用机制
The mechanism of action of (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific pathways, depending on the biological context .
相似化合物的比较
Similar Compounds
- (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone hydrazone
- 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamine
Uniqueness
What sets (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone apart from similar compounds is its combined structural features of naphthalenone and benzothienopyrimidine. This unique combination allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
属性
分子式 |
C21H22N4OS |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H22N4OS/c1-26-14-9-10-15-13(11-14)5-4-7-17(15)24-25-20-19-16-6-2-3-8-18(16)27-21(19)23-12-22-20/h9-12H,2-8H2,1H3,(H,22,23,25)/b24-17+ |
InChI 键 |
JMDQBKXTXMBXNV-JJIBRWJFSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)/C(=N/NC3=C4C5=C(CCCC5)SC4=NC=N3)/CCC2 |
规范 SMILES |
COC1=CC2=C(C=C1)C(=NNC3=C4C5=C(CCCC5)SC4=NC=N3)CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-cyclohexyl-4-{[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964014.png)

![(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964025.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964033.png)
![N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964037.png)


![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)


![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)
